molecular formula C8H10N2O2 B12263330 2-[(Oxetan-2-yl)methoxy]pyrimidine

2-[(Oxetan-2-yl)methoxy]pyrimidine

Cat. No.: B12263330
M. Wt: 166.18 g/mol
InChI Key: XCBQLAHXAGCWBU-UHFFFAOYSA-N
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Description

2-[(Oxetan-2-yl)methoxy]pyrimidine is a heterocyclic compound that features both an oxetane ring and a pyrimidine ring The oxetane ring is a four-membered ring containing one oxygen atom, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxetan-2-yl)methoxy]pyrimidine typically involves the formation of the oxetane ring followed by its attachment to the pyrimidine ring. One common method involves the reaction of a pyrimidine derivative with an oxetane precursor under specific conditions. For example, the oxetane ring can be formed through the epoxide opening with trimethyloxosulfonium ylide . The resulting oxetane can then be reacted with a pyrimidine derivative to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as the use of efficient catalysts and solvents to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Oxetan-2-yl)methoxy]pyrimidine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The oxetane ring can undergo oxidation and reduction reactions, although specific conditions for these reactions are less commonly reported.

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted pyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(Oxetan-2-yl)methoxy]pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrimidine ring can interact with nucleic acids or proteins, while the oxetane ring can undergo ring-opening reactions that may be important for its biological activity .

Comparison with Similar Compounds

2-[(Oxetan-2-yl)methoxy]pyrimidine can be compared with other similar compounds, such as:

The presence of the oxetane ring in this compound imparts unique chemical and physical properties that differentiate it from these similar compounds.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-(oxetan-2-ylmethoxy)pyrimidine

InChI

InChI=1S/C8H10N2O2/c1-3-9-8(10-4-1)12-6-7-2-5-11-7/h1,3-4,7H,2,5-6H2

InChI Key

XCBQLAHXAGCWBU-UHFFFAOYSA-N

Canonical SMILES

C1COC1COC2=NC=CC=N2

Origin of Product

United States

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